6-Fluoro-2-phenylquinoline-4-carboxylic acid
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Overview
Description
6-Fluoro-2-phenylquinoline-4-carboxylic acid is a fluorinated quinoline derivative known for its significant biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-2-phenylquinoline-4-carboxylic acid typically involves the condensation and cyclization of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol. This reaction forms an intermediate, which is further reacted with various substituted amines to yield the desired product . The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields .
Industrial Production Methods: Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of rare-earth metal catalysts in water under reflux conditions has been reported to be effective for the synthesis of quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including nucleophilic substitution, cyclization, and condensation reactions .
Common Reagents and Conditions: Common reagents used in these reactions include benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline. Reaction conditions often involve the use of absolute ethanol as a solvent and microwave irradiation to enhance reaction efficiency .
Major Products: The major products formed from these reactions are typically quinoline derivatives with various substituted amino groups, which exhibit significant biological activity .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals .
Biology: In biological research, it has been investigated for its cytotoxic activity against various carcinoma cell lines, including MCF-7, HELA, and Hep-2 .
Medicine: Medically, 6-fluoro-2-phenylquinoline-4-carboxylic acid has shown promise as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells . It has also been evaluated for its antibacterial properties .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds .
Mechanism of Action
The mechanism of action of 6-fluoro-2-phenylquinoline-4-carboxylic acid involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division . By inhibiting this enzyme, the compound induces apoptosis in cancer cells, thereby exhibiting its anticancer effects . Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
- 7-Chloro-6-fluoro-2-phenylquinoline-4-carboxylic acid
- 2-Phenylquinoline-4-carboxylic acid
- Fluoroquinolones
Uniqueness: 6-Fluoro-2-phenylquinoline-4-carboxylic acid stands out due to its unique combination of a fluorine atom and a quinoline ring, which enhances its biological activity and chemical stability . Compared to other similar compounds, it has shown superior anticancer and antibacterial properties .
Properties
IUPAC Name |
6-fluoro-2-phenylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2/c17-11-6-7-14-12(8-11)13(16(19)20)9-15(18-14)10-4-2-1-3-5-10/h1-9H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFGSVIKTCCKHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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